molecular formula C9H17NO4 B112734 3-((tert-Butoxycarbonyl)amino)butanoic acid CAS No. 52815-19-7

3-((tert-Butoxycarbonyl)amino)butanoic acid

Cat. No. B112734
CAS RN: 52815-19-7
M. Wt: 203.24 g/mol
InChI Key: PYNDHEONPQYIAN-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)amino)butanoic acid” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines . It has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes, such as sitagliptin .


Synthesis Analysis

The synthesis of “3-((tert-Butoxycarbonyl)amino)butanoic acid” involves the use of tert-butanol . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The molecular structure of “3-((tert-Butoxycarbonyl)amino)butanoic acid” is characterized by the syn configuration of the partially double amide C-N bond . The crystal packing is determined by intermolecular O-H…O and N-H…O hydrogen bonds, which link the molecules into a double-chain structure extending along [010] .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

  • Summary of the Application : The compound “3-((tert-Butoxycarbonyl)amino)butanoic acid” is used in the synthesis of dipeptides. This process involves the use of amino acid ionic liquids (AAILs), which are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis .
  • Methods of Application or Experimental Procedures : The Boc-AAILs are prepared by neutralizing [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
  • Results or Outcomes : The dipeptides were obtained in satisfactory yields within 15 minutes .

Future Directions

The future directions of “3-((tert-Butoxycarbonyl)amino)butanoic acid” could involve its use in peptide synthesis . The development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a promising area of research .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDHEONPQYIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394833
Record name 3-((tert-Butoxycarbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)butanoic acid

CAS RN

52815-19-7
Record name 3-((tert-Butoxycarbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Amino, Y Suzuki - Bioscience, Biotechnology, and Biochemistry, 2017 - Taylor & Francis
L-Cystathionine is a key nonprotein amino acid related to metabolic conditions. The quantitative determination of L-cystathionine in physiological fluids by amino acid analysis is …
Number of citations: 3 www.tandfonline.com
H Yang, V Jurkauskas, N Mackintosh… - Canadian Journal of …, 2000 - cdnsciencepub.com
Trifluoroacetic acid (TFA) was found to promote intramolecular formal NH insertion reactions. Upon treatment with TFA, optically pure N-Boc-β'-amino-α-diazoketones (5a-c) and N-Boc-γ…
Number of citations: 19 cdnsciencepub.com
X Gu - 2010 - kuscholarworks.ku.edu
The iminosugar N-butyl-1-deoxynojirimycin (nB-DNJ) has reversible, nonhormonal contraceptive effects on C57B/L6 mice at micromolar concentrations. In order to increase the potency …
Number of citations: 0 kuscholarworks.ku.edu
I Opsenica, M Selaković, M Tot, T Verbić… - Journal of the Serbian …, 2021 - shd-pub.org.rs
Synthesis of novel aminoquinoline derivatives has been accomplished and their activity against malaria strains has been examined. The compounds showed moderate in vitro …
Number of citations: 1 shd-pub.org.rs
TŠ Srbljanović, OD Djaković, B Šolaja - scholar.archive.org
Revised 17 January 2021; Accepted 18 January 2021) Abstract: Synthesis of novel aminoquinoline derivatives has been accomplished and their activity against malaria strains has …
Number of citations: 0 scholar.archive.org
Y Chen, Y Zhou, JH Li, JQ Sun, GS Zhang - Chinese Chemical Letters, 2015 - Elsevier
A facile synthesis of suvorexant, an orexin receptor antagonist, is described. The key intermediate 6 was prepared from R-3-aminobutyric acid through protection, condensation, …
Number of citations: 15 www.sciencedirect.com
I Opsenica, M Selaković, M Tot, T Verbić… - Journal of the …, 2021 - cherry.chem.bg.ac.rs
Melting points were determined on a Boetius PMHK apparatus and were not corrected. IR spectra were recorded on a Thermo-Scientific Nicolet 6700 FT-IR Diamond Crystal. NMR: 1H …
Number of citations: 0 cherry.chem.bg.ac.rs

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